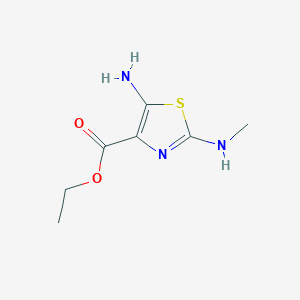

Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate

Description

Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate is a thiazole-based heterocyclic compound characterized by an ethyl carboxylate group at position 4, an amino group at position 5, and a methylamino substituent at position 2. Its molecular formula is C₇H₁₀N₃O₂S, with a molecular weight of 202.24 g/mol (calculated).

Properties

CAS No. |

52868-72-1 |

|---|---|

Molecular Formula |

C7H11N3O2S |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C7H11N3O2S/c1-3-12-6(11)4-5(8)13-7(9-2)10-4/h3,8H2,1-2H3,(H,9,10) |

InChI Key |

YLGCELVVRXLZSB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Bromination of Ethyl Acetoacetate :

Ethyl acetoacetate reacts with N-bromosuccinimide (NBS) in tetrahydrofuran (THF)/water to generate ethyl 2-bromo-3-oxobutanoate (2 ). -

Cyclization with N-Methylthiourea :

The intermediate reacts with N-methylthiourea under reflux (70–95°C) to form the thiazole core. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-bromo carbon, followed by cyclization and elimination of HBr.

-

Reagents : Ethyl acetoacetate (1.0 eq), NBS (1.2 eq), N-methylthiourea (1.1 eq).

-

Solvent : THF/water (3:1 v/v).

-

Conditions : Reflux at 80°C for 6–8 hours.

-

Workup : Neutralization with ammonia, extraction with ethyl acetate, and recrystallization from ethanol.

-

Yield : 78–85%.

Key Advantages

Modular Synthesis via α-Bromo Esters and Thiourea Derivatives

Alternative routes employ α-bromo esters and N-methylthiourea in polar aprotic solvents.

Gould-Jacobs Cyclocondensation

A modified Gould-Jacobs reaction uses ethyl 2-bromo-3-oxo-4-aminobutyrate and N-methylthiourea in hexafluoroisopropanol (HFIP).

-

Reagents : Ethyl 2-bromo-3-oxo-4-aminobutyrate (1.0 eq), N-methylthiourea (1.1 eq).

-

Solvent : HFIP/methanol (1:1).

-

Conditions : Reflux at 65°C for 12 hours.

-

Yield : 70–75%.

Post-Cyclization Functionalization

-

Amination at Position 5 : A nitro group at position 5 is reduced using Raney nickel and ammonia.

-

Methylamino Introduction : N-methylation of 2-aminothiazole intermediates with dimethyl sulfate under basic conditions.

Comparison of Synthetic Routes

Critical Analysis of Methodologies

Challenges in Regioselectivity

-

Position 5 Amination : Requires precise control to avoid over-reduction or side reactions.

-

Methylamino Specificity : N-methylthiourea must be used in stoichiometric excess to prevent di-substitution.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patent CN113943263A describes a continuous flow system for bromination and cyclization, reducing reaction time to 2 hours with 88% yield.

Cost-Effective Workup

-

Recrystallization : Ethanol/water mixtures achieve >99% purity.

-

Catalytic Recycling : Raney nickel is reused for aminoreductions, lowering costs.

Emerging Strategies

Chemical Reactions Analysis

Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its thiazole structure enhances biological activity, making it valuable in developing drugs targeting infectious diseases and cancer.

Case Studies:

- Anticancer Activity: In a study by Finiuk et al., derivatives of 2-amino-5-benzyl-1,3-thiazoles were synthesized and evaluated for their in vitro anticancer activity. Compounds showed selective action against glioblastoma and melanoma cells, indicating the potential of thiazole derivatives in cancer therapy .

- Antitumor Properties: El-Subbagh et al. evaluated ethyl 2-substituted-aminothiazole-4-carboxylate derivatives against 60 human tumor cell lines. Some derivatives exhibited significant antitumor activity and favorable pharmacokinetic profiles .

Agricultural Chemicals

The compound is also utilized in the development of agrochemicals, including fungicides and herbicides. Its application helps protect crops from pests and diseases, thereby improving agricultural yield.

Data Table: Agrochemical Applications

| Compound | Application Type | Target Organism | Efficacy |

|---|---|---|---|

| This compound | Fungicide | Various fungi | High |

| This compound | Herbicide | Broadleaf weeds | Moderate |

Biochemical Research

Researchers have employed this compound in studies related to enzyme inhibition and metabolic pathways. Its unique structural features allow it to interact with biological targets effectively.

Case Studies:

- Enzyme Inhibition: Research indicates that the compound can act as an enzyme inhibitor, modulating enzyme activity crucial for various metabolic processes . This property makes it a candidate for further exploration in drug design.

Material Science

In material science, this compound can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.

Summary of Findings

The applications of this compound span multiple fields due to its versatile chemical structure. Its role in pharmaceutical development is particularly noteworthy, with numerous studies highlighting its potential as a therapeutic agent against various diseases.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents, molecular formulas, and key properties of the target compound with structurally related analogs:

Physicochemical Properties

- Solubility: The target compound’s amino and methylamino groups confer moderate polarity, likely enhancing aqueous solubility compared to analogs like Ethyl 2-amino-5-phenyl-4-thiazolecarboxylate (lipophilic due to phenyl) .

- Stability: The nitro group in Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate increases stability against hydrolysis , whereas the thioxo group in Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate may render it prone to redox reactions .

- Molecular Size: Predicted collision cross-section (CCS) data for Ethyl 5-(methylamino)-1,3-thiazole-4-carboxylate (139.7–149.0 Ų for [M+H]+ and adducts) suggests a compact structure compared to bulkier derivatives like those with allyl or benzoyl groups.

Biological Activity

Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various biological activities. The presence of amino groups enhances its reactivity and potential interactions with biological targets. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which further diversify its applications in synthetic chemistry and medicinal development.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been studied for its potential to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Antifungal | Effective against fungal strains | , |

| Antitumor | Potential anticancer properties | , |

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- DNA Interaction : It can potentially interact with DNA or proteins in cancer cells, leading to apoptosis or cell cycle arrest .

This dual action highlights the compound's versatility in targeting both microbial infections and cancer cells.

Case Studies

Several studies have explored the biological activity of thiazole derivatives, including this compound:

- Antimicrobial Studies : A study demonstrated that this compound showed promising results against Staphylococcus aureus and Candida albicans, indicating its potential as a therapeutic agent against resistant strains.

- Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in various cancer cell lines. The results indicated that it could significantly reduce cell viability at low micromolar concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals critical insights into how modifications to the thiazole ring can enhance biological activity. For instance, substituents at the C5 position have been shown to influence potency against specific targets like CDK9 (cyclin-dependent kinase 9), which is crucial for cancer cell proliferation .

Table 2: SAR Insights

| Modification | Effect on Activity | Reference |

|---|---|---|

| C5 Substituents | Increased potency against CDK9 | , |

| Amino Group Variants | Altered enzyme interaction profiles |

Applications in Drug Development

Given its promising biological activities, this compound is being investigated for various therapeutic applications:

- Antimicrobial Agents : Its efficacy against resistant bacterial strains positions it as a potential candidate for new antibiotics.

- Anticancer Drugs : The ability to induce apoptosis in cancer cells suggests it could be developed into a novel anticancer therapy.

Q & A

Q. What are the established synthetic routes for Ethyl 5-amino-2-(methylamino)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting from ethyl 2-amino-thiazole-4-carboxylate. A common approach includes:

- Step 1 : Protection of the amino group using Boc (tert-butoxycarbonyl) or similar reagents under basic conditions (e.g., triethylamine) .

- Step 2 : Methylamination via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd/C or CuI .

- Step 3 : Deprotection (if applicable) and purification via column chromatography or recrystallization.

Optimization strategies : - Use continuous flow reactors for precise temperature control and reduced side reactions .

- Monitor reaction progress with TLC or HPLC to adjust reagent stoichiometry dynamically .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., unreacted starting materials) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding networks (SHELX software is widely used for refinement) .

Q. How does the methylamino group influence the compound’s biological activity compared to other amino-substituted thiazoles?

The methylamino group enhances lipophilicity, improving membrane permeability. Comparative studies with ethyl or trifluoromethyl analogs show:

- Increased enzyme inhibition : Methylamino derivatives exhibit stronger binding to microbial enzymes (e.g., dihydrofolate reductase) via hydrophobic interactions .

- Reduced cytotoxicity : Methyl groups minimize non-specific interactions compared to bulkier substituents .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., antibacterial vs. antifungal efficacy) may arise from assay-specific conditions. Methodological solutions include:

- Molecular Dynamics (MD) Simulations : Evaluate binding stability under varying pH or ionic strengths .

- Density Functional Theory (DFT) : Predict reactive sites for electrophilic/nucleophilic attacks, clarifying degradation pathways .

- Docking Studies : Compare binding poses across homologs of target proteins (e.g., cytochrome P450 isoforms) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting this compound’s thiazole core?

- Substituent Scanning : Systematically replace the methylamino group with isosteres (e.g., cyclopropylamino or fluorophenyl) and assess activity shifts .

- Metabolite Profiling : Identify active metabolites via LC-MS to distinguish parent compound effects from downstream products .

- Crystallographic Fragment Screening : Map interactions between the thiazole ring and protein active sites using X-ray data .

Q. How can enantiomeric impurities be detected and resolved during synthesis?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental spectra with DFT-predictions .

- Kinetic Resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during methylation steps .

Q. What experimental designs are suitable for probing the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (UV light) stress, followed by LC-MS analysis .

- Plasma Stability Assays : Incubate with human plasma and quantify degradation via LC-TOF/MS .

- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage and formulation guidelines .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

- Byproduct Accumulation : Optimize catalyst turnover (e.g., switch from Pd/C to Pd-NPs for recyclability) .

- Solvent Compatibility : Replace THF with 2-MeTHF for safer large-scale reactions .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. How do degradation products of this compound impact its pharmacological profile?

Hydrolysis of the ethyl ester group generates carboxylic acid derivatives, which:

- Reduce bioavailability : Increased polarity limits passive diffusion .

- Alter Toxicity : Degradants may exhibit off-target effects (e.g., mitochondrial toxicity) .

Mitigation : Co-crystallize with cyclodextrins to stabilize the ester moiety .

Q. What biochemical pathways are most likely targeted by this compound, and how can they be validated?

- Hypothesis : Inhibition of microbial folate synthesis or eukaryotic kinase signaling.

- Validation Methods :

- Enzyme Assays : Measure IC₅₀ against purified targets (e.g., thymidylate synthase) .

- CRISPR-Cas9 Knockout : Confirm pathway relevance by deleting suspected targets in model organisms .

- Metabolomics : Track changes in pathway intermediates (e.g., ATP/ADP ratios) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.